![molecular formula C16H14ClN5OS B2871645 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1171168-00-5](/img/structure/B2871645.png)

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

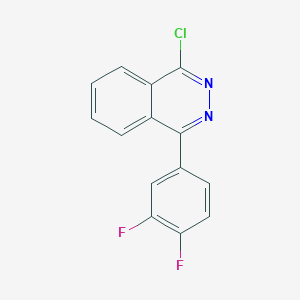

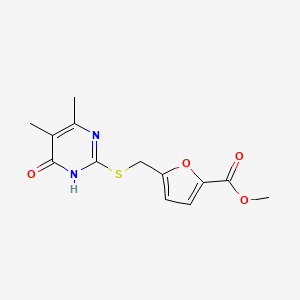

The molecular structure of this compound includes a piperazine ring attached to a pyrazine ring and a benzothiazole ring. The benzothiazole ring is substituted with a chlorine atom.Applications De Recherche Scientifique

Development and Therapeutic Potential

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone , identified under the developmental code Macozinone , is a compound that has garnered significant attention in the realm of tuberculosis (TB) treatment. Macozinone, a piperazine-benzothiazinone (PBTZ169) derivative, is currently in Phase 1/2 clinical trials for its effectiveness against tuberculosis. This compound targets the enzyme decaprenylphosphoryl ribose oxidase DprE1 , crucial for the synthesis of arabinan polymers in the cell wall of the TB pathogen, Mycobacterium tuberculosis. The optimism surrounding its development stems from pilot clinical studies, highlighting its potential to enhance TB drug regimens significantly (Makarov & Mikušová, 2020).

Role in Medicinal Chemistry

The structure of this compound belongs to a class of compounds featuring heterocyclic rings like pyrazole, thiazole, and piperazine, which are pivotal in medicinal chemistry due to their wide-ranging biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial properties, among others. The versatility of these compounds, demonstrated through modifications that yield significant biological activities, underscores their potential in drug discovery and development for various diseases (Pluta, Morak-Młodawska, & Jeleń, 2011).

Pharmacological Importance of Piperazine Derivatives

Piperazine, a core structure found in this compound, is noted for its significant pharmacological importance. Piperazine derivatives have been explored for a multitude of therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Research highlights the flexibility of piperazine as a pharmacophore, suggesting its potential for the rational design of new therapeutic agents across various disease states. Modifications to the piperazine nucleus can significantly impact the pharmacokinetic and pharmacodynamic properties of resultant molecules, making it a valuable scaffold in drug discovery (Rathi, Syed, Shin, & Patel, 2016).

Orientations Futures

Propriétés

IUPAC Name |

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5OS/c17-11-1-2-12-14(9-11)24-16(20-12)22-7-5-21(6-8-22)15(23)13-10-18-3-4-19-13/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMIEBZXPGVHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2871565.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2871567.png)

![1-[4-[2-(3-Fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2871569.png)

![N-[1-(5-ethylfuran-2-yl)-2-methoxyethyl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2871570.png)

![N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2871578.png)

![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]acetamide](/img/structure/B2871582.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2871583.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2871584.png)